molecular formula C6H12O6 B12054537 L-allopyranose CAS No. 39392-63-7

L-allopyranose

Cat. No.: B12054537
CAS No.: 39392-63-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-HOWGCPQDSA-N
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Description

L-allopyranose: is a monosaccharide and a rare sugar, specifically the L-enantiomer of allopyranose. It has the molecular formula C6H12O6 and is a stereoisomer of glucose. This compound is part of the family of hexoses, which are six-carbon sugars. It is not commonly found in nature and is typically synthesized for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to L-allose, followed by further conversion to this compound . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound is limited due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities using recombinant microorganisms .

Chemical Reactions Analysis

Types of Reactions: L-allopyranose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-allonic acid.

    Reduction: It can be reduced to form L-allitol.

    Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Scientific Research Applications

L-allopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-allopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, including aldose isomerases and oxidoreductases, which catalyze its conversion to other sugar derivatives. These interactions are crucial for its metabolic and biochemical functions .

Comparison with Similar Compounds

    D-allopyranose: The D-enantiomer of allopyranose, which has similar chemical properties but different biological activities.

    L-glucose: Another rare sugar with a similar structure but different stereochemistry.

    L-mannose: A stereoisomer of L-allopyranose with different functional properties.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This uniqueness makes it valuable for studying stereochemical effects in biochemical reactions and for developing novel therapeutic agents .

Properties

CAS No.

39392-63-7

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-HOWGCPQDSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

melting_point

128.0 - 128.5 °C

physical_description

Solid

Origin of Product

United States

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